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pyridazin-3-ylamine

CAS No.: 1903632-40-5

Cat. No.: B1475669
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Executive Summary

The pyridazine moiety is a "privileged structure" in kinase drug discovery, offering a rigid
heteroaromatic core that effectively mimics the adenine ring of ATP. The specific scaffold 6-
Chloro-4-(thiophen-2-yl)pyridazin-3-amine (Compound 1) is particularly valuable due to its
trifunctional nature:

e 3-Amino Group: Serves as a primary hydrogen bond donor/acceptor for the kinase hinge
region (e.g., interacting with the backbone carbonyl of the gatekeeper residue).

e 4-Thiophene Moiety: A hydrophobic bulk group positioned to occupy the solvent-exposed
region or the hydrophobic back-pocket (selectivity filter).

e 6-Chloro Handle: An electrophilic site primed for late-stage diversification via Buchwald-
Hartwig amination or Suzuki-Miyaura coupling to tune potency and physicochemical
properties.

This guide provides a validated protocol for synthesizing this core and processing it into a
library of potent kinase inhibitors.

Chemical Synthesis Strategy
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Retrosynthetic Analysis

The synthesis of the target scaffold relies on the differential reactivity of halogens on the
pyridazine ring. The C4-position is functionalized first via selective iodination and cross-
coupling, leaving the C6-chlorine intact for downstream library generation.

Reaction Pathway Diagram
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Caption: Chemo-selective synthesis workflow. The C4-lodine is more reactive toward Pd-
catalyzed oxidative addition than the C6-Chlorine, allowing selective installation of the
thiophene ring.

Experimental Protocols
Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of 6-Chloro-4-(thiophen-2-yl)pyridazin-3-amine.

Step 1: Regioselective lodination

¢ Reagents: Charge a round-bottom flask with 3-amino-6-chloropyridazine (10.0 g, 77.2 mmol)
and DMF (100 mL).

o Addition: Add N-iodosuccinimide (NIS) (17.4 g, 77.2 mmol) portion-wise over 30 minutes at
room temperature.

¢ Reaction: Stir the mixture for 12 hours. Monitor by LC-MS (Target Mass: ~255.4 Da).
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o Workup: Pour the reaction mixture into ice water (500 mL). A precipitate will form.

« [solation: Filter the solid, wash with 10% sodium thiosulfate (to remove excess iodine) and
water. Dry in a vacuum oven at 45°C.

o Yield: ~85% (Light brown solid).

o Checkpoint: 1H NMR should show the disappearance of the C4-proton singlet.

Step 2: Suzuki-Miyaura Coupling (C4-Selective)

Note: The C-I bond is significantly weaker than the C-Cl bond, enabling selective coupling at
C4 without affecting the C6-Cl handle.

e Setup: In a pressure vial, combine:

o

3-Amino-4-iodo-6-chloropyridazine (5.0 g, 19.6 mmol)

[¢]

Thiophene-2-boronic acid (2.76 g, 21.5 mmol, 1.1 eq)

[¢]

DME (dimethoxyethane): 60 mL

o

2M Na2COa3 (aq): 20 mL

o Degassing: Sparge the mixture with Argon for 15 minutes (Critical to prevent homocoupling).

o Catalyst: Add Pd(PPh3)4 (1.13 g, 5 mol%). Seal the vial immediately.

e Heating: Heat to 85°C for 4—6 hours.

e Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water/brine.

 Purification: Flash column chromatography (Hexane/EtOAc gradient O -> 50%).

o Product:6-Chloro-4-(thiophen-2-yl)pyridazin-3-amine.[1]

o Appearance: Yellow crystalline solid.
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Protocol B: Library Generation (Kinase Inhibitor
Synthesis)

Objective: Functionalization of the C6-position to target the solvent-exposed region of the
kinase.

Buchwald-Hartwig Amination at C6

This step introduces solubility-enhancing groups (e.g., N-methylpiperazine, morpholine) or
additional aromatic rings common in inhibitors like Ensartinib or Crizotinib analogs.

e Reagents:

o

Core Scaffold (1.0 eq)

o

Amine Partner (e.g., 1-methylpiperazine) (1.2 eq)

o

Pd2(dba)3 (2 mol%)

[¢]

Xantphos (4 mol%) - Preferred ligand for electron-deficient pyridazines.

[¢]

Cs2CO03 (2.0 eq)

o

1,4-Dioxane (anhydrous)

e Procedure:
o Mix solid reagents in a vial. Evacuate and backfill with Argon (3x).[2]
o Add amine and dioxane via syringe.
o Heat at 100°C for 12 hours.

 Purification: Filter through Celite. Concentrate and purify via preparative HPLC
(Water/Acetonitrile + 0.1% Formic Acid).

Analytical Data & Quality Control

Table 1: Key Physicochemical Properties of the Core Scaffold
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Property Value/Observation Method
Molecular Formula C8H6CIN3S High-Res MS
Molecular Weight 211.67 g/mol Calculated
Appearance Yellow Solid Visual

7.80 (d, 1H), 7.65 (d, 1H), 7.45
1H NMR (DMSO-d6) 400 MHz NMR

(s, 1H, Pyridazine-H), 7.15 (t,
1H), 6.50 (br s, 2H, NH2)

Solubility

DMSO (>50 mM), MeOH
(Moderate), Water (Poor)

Saturation Shake-flask

Storage

-20°C, desiccated

Stability testing

Biological Profiling Workflow

To validate the synthesized inhibitors, a hierarchical screening cascade is recommended.

Kinase Selectivity Logic Diagram

Primary Screen

(20 uM Single Point)

>50% Inh

Dose Response
(IC50 Determination)

ibition
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Cellular Assay
(Target Engagement)
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(Neurodegeneration/Oncology) (Metastasis)
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Caption: Screening cascade for pyridazine-based inhibitors. Compounds are filtered by
biochemical potency before cellular target engagement (e.g., Western Blot for p-c-Jun).

Assay Protocol: ADP-Glo™ Kinase Assay (Promega)

Used for INK1/2/3 and c-Met screening.

Preparation: Dilute inhibitors in 100% DMSO (10 mM stock) to 4x working concentration in
Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCI2, 0.1 mg/mL BSA).

Reaction:

o Add 2.5 uL Kinase (e.g., JNK1, 5 ng/well).

o Add 2.5 pL Inhibitor (or DMSO control). Incubate 10 min at RT.

o Add 5 pL Substrate/ATP Mix (e.g., c-Jun peptide + 10 uM ATP).

Incubation: 60 minutes at RT.

Detection:

o Add 10 pL ADP-Glo™ Reagent (Depletes remaining ATP). Incubate 40 min.

o Add 20 pL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30
min.

Read: Measure Luminescence on a plate reader (e.g., PerkinElmer EnVision).

Expert Tips & Troubleshooting

o Regioselectivity Issues: If you observe C6-coupling during the Suzuki step, lower the
temperature to 60°C and ensure the lodination at Step 1 was complete. The C-Cl bond
requires higher activation energy (usually >100°C or specialized ligands) compared to C-I.

o Catalyst Poisoning: The thiophene sulfur can coordinate to Palladium, potentially poisoning
the catalyst in the subsequent Buchwald step. Solution: Use high-activity catalysts like
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Pd2(dba)3/XPhos or Pd-PEPPSI-IPr and ensure thorough washing of the core intermediate
to remove residual sulfur/boron species.

e Solubility: Pyridazine amines can be sparingly soluble. For NMR, use DMSO-d6 with a drop
of DCI to protonate the ring if signals are broad.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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